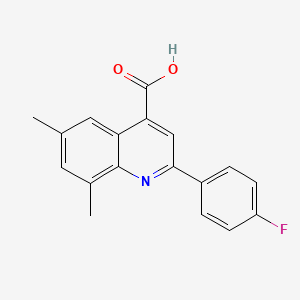
(1S,3S)-Isomalathion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-Isomalathion is an organophosphate compound that is a stereoisomer of malathion. It is primarily known for its use as an insecticide and acaricide. The compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-Isomalathion typically involves the stereoselective synthesis of malathion followed by the separation of its stereoisomers. The process begins with the reaction of diethyl maleate with dimethyl dithiophosphoric acid to form malathion. The stereoisomers are then separated using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of malathion followed by the use of advanced chromatographic methods to isolate the (1S,3S) stereoisomer. The process is optimized for high yield and purity to ensure the effectiveness of the compound as an insecticide.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S)-Isomalathion undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form malaoxon, a more potent acetylcholinesterase inhibitor.
Hydrolysis: In the presence of water, this compound can hydrolyze to form diethyl fumarate and dimethyl dithiophosphoric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with nucleophiles such as hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Substitution: Nucleophilic substitution reactions often occur under basic conditions with reagents like sodium hydroxide.
Major Products
Oxidation: Malaoxon
Hydrolysis: Diethyl fumarate and dimethyl dithiophosphoric acid
Substitution: Various substituted phosphorothioates depending on the nucleophile used
Applications De Recherche Scientifique
(1S,3S)-Isomalathion has several scientific research applications across various fields:
Chemistry: Used as a model compound to study stereoselective reactions and the behavior of organophosphates.
Biology: Employed in studies investigating the effects of acetylcholinesterase inhibitors on insect nervous systems.
Medicine: Research into potential therapeutic uses of acetylcholinesterase inhibitors for conditions such as Alzheimer’s disease.
Industry: Utilized in the development of more effective and selective insecticides and acaricides.
Mécanisme D'action
(1S,3S)-Isomalathion exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually death in insects. The molecular target is the active site of acetylcholinesterase, where this compound forms a covalent bond, preventing the enzyme from functioning properly.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malathion: The parent compound of (1S,3S)-Isomalathion, used widely as an insecticide.
Malaoxon: The oxidized form of malathion, more potent as an acetylcholinesterase inhibitor.
Parathion: Another organophosphate insecticide with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and selectivity. The (1S,3S) configuration may result in different binding affinities and inhibition kinetics compared to other stereoisomers or related compounds, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
141280-06-0 |
|---|---|
Formule moléculaire |
C10H19O6PS2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
diethyl (2S)-2-[methoxy(methylsulfanyl)phosphoryl]sulfanylbutanedioate |
InChI |
InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(13,14-3)18-4/h8H,5-7H2,1-4H3/t8-,17?/m0/s1 |
Clé InChI |
LPQDGVLVYVULMX-CLBCNEFWSA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C(=O)OCC)SP(=O)(OC)SC |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


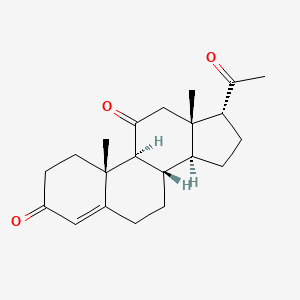
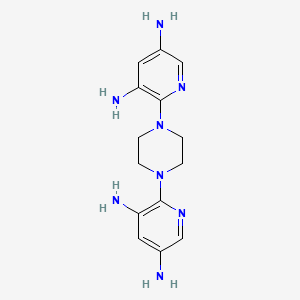
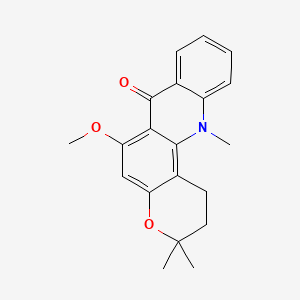
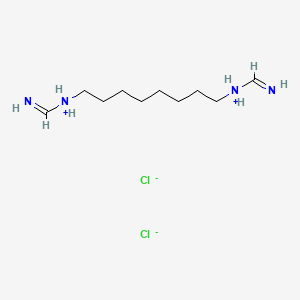
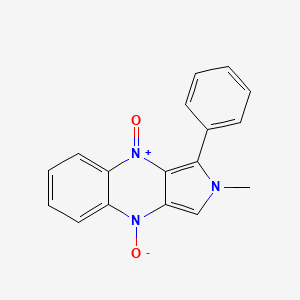
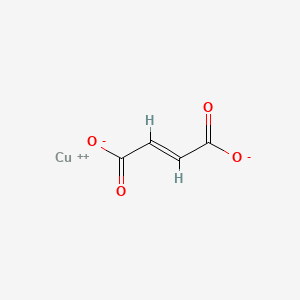
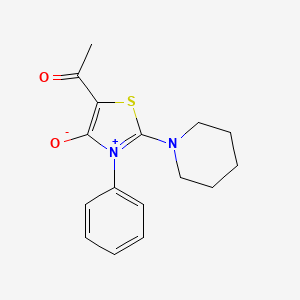

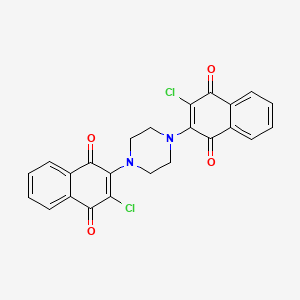
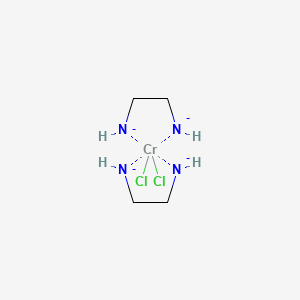
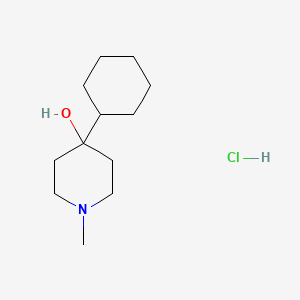
![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)

